1-Methyl-2-oxoindoline-5-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRKJJDSYAKRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585430 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166883-20-1 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Methyl 2 Oxoindoline 5 Sulfonyl Chloride and Its Precursors
Established Synthetic Routes to Oxoindoline-5-sulfonyl Chlorides
The principal method for synthesizing oxoindoline-5-sulfonyl chlorides is the direct chlorosulfonation of the corresponding N-substituted oxindole (B195798) precursor. This approach leverages well-established principles of electrophilic aromatic substitution on an activated aromatic ring system.
Chlorosulfonation of N-Methylated Oxindoles and Related Precursors
The direct chlorosulfonation of 1-methyl-2-oxoindoline is the most common route to obtain 1-methyl-2-oxoindoline-5-sulfonyl chloride. This reaction involves treating the N-methylated oxindole with an excess of chlorosulfonic acid. The oxindole ring is sufficiently activated to undergo electrophilic substitution, leading to the introduction of the sulfonyl chloride group onto the aromatic portion of the molecule.
The chlorosulfonation of N-methylated oxindoles proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction can be understood in the following steps:
Formation of the Electrophile: In chlorosulfonic acid, an equilibrium exists that generates a potent electrophile, the sulfur trioxide (SO₃) molecule, or its protonated form. Alternatively, the electrophile can be considered SO₂Cl⁺. masterorganicchemistry.com
Nucleophilic Attack: The π-electron system of the benzene (B151609) ring of the N-methyl oxindole acts as a nucleophile, attacking the electrophilic sulfur atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Restoration of Aromaticity: A weak base, which can be a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the newly attached sulfonyl group. This step restores the aromaticity of the ring and yields the final product, this compound. masterorganicchemistry.com
Chlorosulfonic acid (ClSO₃H) serves a dual purpose in this synthesis. Primarily, it is the source of the electrophilic species required for the sulfonation reaction. Secondly, it acts as a strong acid and a solvent for the reaction. Its acidic nature helps to protonate the electrophile, thereby increasing its reactivity towards the aromatic ring. The use of a large excess of chlorosulfonic acid ensures that the reaction proceeds to completion.
Regioselectivity and Positional Isomer Control in Sulfonation
The introduction of the sulfonyl chloride group occurs with high regioselectivity at the C-5 position of the 1-methyl-2-oxoindoline ring. This positional outcome is governed by the directing effects of the substituents on the aromatic ring. The lactam nitrogen atom, part of the five-membered ring, is an activating group that directs incoming electrophiles to the ortho and para positions.
In the case of 1-methyl-2-oxoindoline, the position para to the nitrogen atom is the C-5 position. This position is electronically activated due to resonance donation from the nitrogen atom. Furthermore, the ortho positions (C-4 and C-6) are sterically more hindered. The combination of electronic activation and lesser steric hindrance makes the C-5 position the most favorable site for electrophilic attack, leading to the predominant formation of the 5-sulfonyl chloride isomer. libretexts.org
Optimization of Synthetic Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. Careful control of parameters such as temperature and reaction time is essential for optimizing the synthesis.
Temperature Control and Reaction Duration Effects on Yield and Purity
Temperature is a critical factor in the chlorosulfonation of N-methylated oxindoles. The reaction is typically initiated at a low temperature to control the initial exothermic reaction between the substrate and chlorosulfonic acid. Following the initial addition, the reaction temperature is often raised to ensure the reaction proceeds to completion.
Different studies have employed various temperature profiles and durations, leading to a range of reported yields. For instance, one procedure involves the addition of chlorosulfonic acid at -10 °C, followed by warming to room temperature and subsequent heating to 50-60 °C for several hours, affording a moderate yield. rsc.org Another reported method involves adding the reagent in an ice bath and then stirring at room temperature for an extended period. nih.gov The optimal conditions often represent a trade-off between reaction rate and the potential for side reactions or product decomposition at higher temperatures.
Below is a table summarizing various reported reaction conditions for chlorosulfonation reactions on related aromatic precursors, illustrating the impact of temperature and duration on the outcome.
| Substrate | Reagent | Initial Temperature (°C) | Reaction Temperature (°C) | Duration (h) | Yield (%) |
| Amide S4 | Chlorosulfonic Acid | -10 | 50-60 | 6 | 40 |
| 8-Hydroxyquinoline | Chlorosulfonic Acid | 0 (ice bath) | Room Temperature | 24 | 67 |
Influence of Anhydrous Conditions on Product Integrity and Yield
The primary reaction for the synthesis often involves chlorosulfonation of the 1-methyl-2-oxoindoline precursor with a strong chlorinating agent like chlorosulfonic acid. Both the starting materials and the reagents are susceptible to moisture. The presence of water can lead to several undesirable outcomes:
Hydrolysis of the Product: The primary issue is the conversion of the desired this compound into 1-Methyl-2-oxoindoline-5-sulfonic acid. This impurity is often difficult to separate from the final product, thus affecting its purity.
Decomposition of Reagents: Chlorinating agents such as chlorosulfonic acid and thionyl chloride react violently with water, which not only reduces their effectiveness but can also create hazardous conditions.
Reduced Yield: The formation of the sulfonic acid byproduct directly lowers the quantity of the desired sulfonyl chloride that can be isolated, resulting in a diminished process yield. mdpi.com
To mitigate these effects, the stringent implementation of anhydrous conditions is a critical parameter in the synthesis protocol. This involves several key practices:
Use of Dry Solvents: All solvents employed in the reaction must be thoroughly dried using appropriate desiccants or distillation techniques.
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as dry nitrogen or argon, prevents atmospheric moisture from entering the reaction vessel.
Dried Glassware and Reagents: All glassware must be oven- or flame-dried immediately before use, and reagents should be handled in a manner that minimizes exposure to air.
Failure to maintain scrupulously anhydrous conditions can lead to complex purification procedures and a significant loss of the target compound. In some syntheses of sulfonyl chlorides, even catalytic amounts of water are believed to facilitate the conversion of a salt to the protonated sulfonic acid, which may then react under milder conditions, but this is a controlled process, unlike the undesirable bulk hydrolysis from contamination. google.com
Strategies for Enhancing Reaction Efficiency and Purity
Beyond maintaining anhydrous conditions, several other strategies can be employed to enhance the reaction efficiency and purity of this compound. These strategies focus on optimizing reaction parameters, reagent selection, and product isolation techniques.
Optimization of Reaction Conditions:
Temperature Control: The chlorosulfonation reaction is typically highly exothermic. Maintaining a low temperature during the addition of the chlorosulfonating agent is crucial to prevent side reactions and degradation of the oxindole ring. Subsequent controlled heating may be required to drive the reaction to completion.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring complete conversion of the starting material while minimizing the formation of degradation products.
Reagent Stoichiometry and Selection:
Reagent Equivalents: Adjusting the stoichiometry of the reagents can have a significant impact on yield. For instance, in related chlorosulfonation processes, increasing the equivalents of chlorosulfonic acid has been shown to improve the isolated yield from 67.3% to 87.7%. mdpi.com
Alternative Reagents: While chlorosulfonic acid is common, other reagents can be used for the synthesis of sulfonyl chlorides from various precursors. Methods include the oxidation of thiols or disulfides using reagents like N-chlorosuccinimide (NCS) in combination with a chloride source, or hydrogen peroxide with zirconium tetrachloride. organic-chemistry.orgnih.gov These alternative routes can sometimes offer milder conditions and improved selectivity.
Product Isolation and Purification:
Quenching and Precipitation: The reaction is typically quenched by carefully pouring the mixture into ice water, which precipitates the crude sulfonyl chloride product while decomposing excess chlorosulfonating agent. However, this step introduces the risk of hydrolysis. Developing continuous manufacturing processes where the rate of addition into the quench is carefully controlled can reduce the formation of sulfonic acid impurities and improve product quality. mdpi.com
Co-solvent Utilization: Using an organic co-solvent such as diglyme (B29089) during the precipitation phase can lower the freezing point of the fluid and reduce the amount of water needed for isolation by as much as 80%. mdpi.com This can also result in a product with better physical properties, such as higher flowability, which aids in handling and further purification. mdpi.com
Purification Techniques: The crude product is typically purified by recrystallization from an appropriate solvent to remove any remaining starting material and byproducts like the corresponding sulfonic acid.
The following table summarizes key strategies for improving synthesis outcomes:
| Strategy | Objective | Effect |
| Increase Equivalents of ClSO₃H | Enhance Yield | Improved isolated yield from 67.3% to 87.7% in benchmark cases. mdpi.com |
| Controlled Temperature Profile | Minimize Byproducts | Prevents degradation of the sensitive oxindole core. |
| Use of Organic Co-solvent (e.g., diglyme) | Improve Isolation & Purity | Reduces required water volume and yields a more manageable solid. mdpi.com |
| Continuous Flow Processing | Increase Safety & Throughput | Mitigates risks of highly exothermic batch quenching and improves consistency. mdpi.com |
| Recrystallization | Enhance Purity | Removes impurities, particularly the corresponding sulfonic acid. |
Emerging and Novel Approaches in Oxindole Sulfonyl Chloride Synthesis
Exploration of Catalytic Systems and Green Chemistry Principles
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient reactions, a trend that extends to the synthesis of oxindole derivatives and sulfonyl chlorides. This involves the exploration of novel catalytic systems and the application of green chemistry principles to reduce environmental impact and improve safety. sjp.ac.lksjp.ac.lk
Catalytic Systems: Catalysis offers a pathway to milder reaction conditions, higher selectivity, and greater efficiency.
Photocatalysis: Recent advancements have demonstrated the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), for the synthesis of sulfonyl chlorides from precursors like aryldiazonium salts or S-arylthioacetates. acs.orgnih.govnih.gov These reactions proceed under mild conditions, using visible light at room temperature, and show high tolerance for various functional groups. nih.gov This approach presents a sustainable alternative to traditional methods that often require harsh reagents. nih.gov
Metal Catalysis: Transition metals like copper and palladium are effective catalysts for reactions involving sulfonyl chlorides and the formation of oxindole scaffolds. Copper salts are used in Sandmeyer-type reactions to convert diazonium salts into sulfonyl chlorides. acs.org Palladium-catalyzed domino reactions have been developed to produce oxindole-based sulfonamides via the insertion of sulfur dioxide, demonstrating a sophisticated method for constructing the core structure with the desired sulfonyl moiety. researchgate.net
Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. sjp.ac.lk Several of these principles are being applied to the synthesis of oxindole derivatives.
Safer Solvents and Auxiliaries: A significant focus has been on replacing hazardous organic solvents. sjp.ac.lk Water has been successfully used as a green solvent for the synthesis of some oxindole derivatives, offering environmental benefits and often simplifying work-up procedures. sjp.ac.lkoup.com
Energy Efficiency: Techniques like microwave irradiation can dramatically reduce reaction times, leading to lower energy consumption compared to conventional heating methods. sjp.ac.lkajgreenchem.com Solvent-free, microwave-assisted reactions represent a particularly green approach. ajgreenchem.com
Use of Renewable Feedstocks and Safer Reagents: Research into using safer surrogates for toxic reagents is ongoing. For example, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid alternative to gaseous sulfur dioxide for introducing the SO₂ group. organic-chemistry.org
| Catalytic/Green Approach | Reaction Type | Advantages |
| Potassium Poly(heptazine imide) | Photocatalytic Sulfonyl Chloride Synthesis | Uses visible light, room temperature, high functional group tolerance. nih.gov |
| Palladium Catalysis | Domino Cyclization/Aminosulfonylation | Efficient construction of oxindole-based sulfonamides. researchgate.net |
| Copper Catalysis | Sandmeyer-type Chlorosulfonylation | Established method for converting amines (via diazonium salts) to sulfonyl chlorides. acs.org |
| Microwave Irradiation | Accelerated Synthesis | Rapid reaction times, reduced energy consumption. sjp.ac.lk |
| Water as Solvent | Green Synthesis | Environmentally benign, cost-effective, simplified work-up. sjp.ac.lkoup.com |
Multicomponent Reaction Strategies for Related Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of modern synthetic efficiency and green chemistry. acs.org They offer significant advantages by minimizing purification steps, reducing solvent waste, and enabling the rapid construction of complex molecular architectures from simple precursors. acs.org While a specific MCR for this compound is not prominently documented, the strategy has been widely applied to generate diverse and complex oxindole scaffolds. acs.orgbeilstein-journals.org
These strategies highlight the power of MCRs to build the core oxindole framework, which could then be functionalized in a subsequent step (e.g., via chlorosulfonation) to yield the target compound or its analogs.
Examples of MCRs for Oxindole Scaffolds:
Spiro-oxindole Synthesis: An efficient, one-pot, four-component reaction has been developed for the synthesis of spiro-dihydropyridine oxindoles. This reaction uses readily available isatin (B1672199), malononitrile, allenoate, and various amines to construct a complex heterocyclic system in good to excellent yields without the need for a metal catalyst. acs.org
Rare-Earth Metal Catalysis in MCRs: Rare-earth metal salts, particularly scandium triflate (Sc(OTf)₃), have been shown to catalyze the multicomponent synthesis of spirocyclopropyl oxindoles from isatins, triethyl phosphonoacetate, a 2-bromoacetophenone, and pyridine. acs.org This method provides the product with high diastereoselectivity. acs.org
Palladium-Catalyzed MCR: A three-component reaction involving an acrylamide, carbon monoxide, and a benzodiazepine (B76468) derivative under palladium catalysis has been used to produce oxindole structures, demonstrating the versatility of metal catalysis in MCRs. beilstein-journals.org
These MCR strategies exemplify modern approaches to chemical synthesis that prioritize atom economy, operational simplicity, and efficiency. acs.orgacs.org The ability to generate molecular diversity quickly makes MCRs a valuable tool in medicinal chemistry and drug discovery for creating libraries of novel oxindole-based compounds.
| Reaction Name/Type | Components | Resulting Scaffold | Key Features |
| Cascade Spiro-cyclization | Isatin, Malononitrile, Allenoate, Amine | Spiro-dihydropyridine oxindole | One-pot, metal-free, good to excellent yields. acs.org |
| REM-Catalyzed Cyclopropanation | N-methylisatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, Pyridine | Spirocyclopropyl oxindole | High diastereoselectivity, catalyzed by Sc(OTf)₃. acs.org |
| Palladium-Catalyzed Carbonylative Cyclization | Acrylamide, Carbon Monoxide, Benzodiazepine | Oxindole | Palladium-catalyzed cyclization followed by carbonylation. beilstein-journals.org |
Elucidation of Chemical Reactivity and Derivatization Pathways
Reactivity at the Oxoindoline Core
The 1-methyl-2-oxoindoline core is a relatively stable heterocyclic system. The nitrogen atom is part of an amide (lactam) linkage and is already alkylated with a methyl group, rendering it non-nucleophilic and preventing further N-alkylation or N-acylation reactions. acs.org The aromatic portion of the ring system can potentially undergo electrophilic aromatic substitution. However, the 5-sulfonyl chloride group is a strong electron-withdrawing and deactivating group, which would make further electrophilic substitution on the benzene (B151609) ring significantly more difficult and would direct incoming electrophiles to the meta position (C-6). libretexts.orgmasterorganicchemistry.com The C-3 methylene (B1212753) position, adjacent to the carbonyl group, can be a site of reactivity (e.g., alkylation or condensation) after deprotonation under strongly basic conditions, but these conditions are generally harsher than those used for sulfonamide or sulfonate ester synthesis. acs.org Therefore, under the typical nucleophilic substitution conditions employed for reacting the sulfonyl chloride moiety, the oxoindoline core is expected to remain inert.
Electrophilic and Nucleophilic Modifications of the Oxoindoline Ring System
The oxoindoline core of 1-methyl-2-oxoindoline-5-sulfonyl chloride is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of structural modifications. The electron-rich aromatic portion of the bicyclic system can participate in electrophilic aromatic substitution reactions. Conversely, the electron-deficient carbonyl group and the adjacent C3 position are primary sites for nucleophilic additions and substitutions.
In biological contexts, electrophiles, which are electron-deficient, readily form covalent bonds with electron-rich nucleophiles. nih.gov Key biological nucleophiles include the side chains of amino acids like cysteine, histidine, and lysine, as well as nitrogen sites on DNA bases. nih.gov The cysteine thiol group, in its ionized thiolate form, is a particularly reactive nucleophile that is targeted by a variety of electrophiles. nih.gov
The reactivity of electrophiles and nucleophiles can be understood through the Hard and Soft, Acids and Bases (HSAB) theory, which posits that soft electrophiles preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.gov This principle helps in predicting the selectivity of reactions involving the oxoindoline scaffold.
Functionalization at the N1-Position (Methylation)
The nitrogen atom at the N1 position of the oxoindoline ring is a key site for functionalization. In the case of this compound, this position is already occupied by a methyl group. However, understanding the reactivity at this site is crucial for the synthesis of analogs. The nitrogen atom can act as a nucleophile, participating in reactions with various electrophiles.
For instance, N-alkylation of the parent 2-oxoindoline scaffold is a common strategy to introduce diverse substituents. While N-methylindole itself may be unreactive under certain conditions, the introduction of activating groups or the use of appropriate catalysts can facilitate functionalization at this position. chemrxiv.org
Reactions at the C3-Position of the Oxoindoline Scaffold
The C3 position of the oxoindoline ring is a highly versatile site for chemical modifications. This carbon, being adjacent to both the carbonyl group and the aromatic ring, exhibits unique reactivity. It can act as a nucleophile after deprotonation or as an electrophilic center, depending on the reaction conditions and the nature of the substituents.
A variety of reactions can be employed to introduce functional groups at the C3 position, including:
Alkylation: Direct C3-alkylation of indoles can be challenging but has been achieved using various methods, including those that proceed via a metal-free, Cs2CO3/oxone®-mediated pathway with alcohols as alkylating agents. chemrxiv.org
Aldol and Knoevenagel Condensations: The active methylene group at C3 can participate in condensation reactions with aldehydes and ketones to form C3-substituted oxindoles.
Michael Additions: The C3 position can act as a Michael donor, adding to α,β-unsaturated compounds.
Cycloaddition Reactions: The exocyclic double bond that can be formed at the C3 position, as seen in 2-(2-oxoindoline-3-ylidene)acetates, can participate in 1,3-dipolar cycloaddition reactions with nitrones to yield spiroisoxazolidines. nih.gov
The table below summarizes some of the key reactions at the C3-position of the oxoindoline scaffold.
| Reaction Type | Reagents/Conditions | Product Type |
| C3-Alkylation | Alcohols, Cs2CO3/oxone® | C3-alkylated indoles |
| 1,3-Dipolar Cycloaddition | 2-(2-oxoindoline-3-ylidene)acetates, Nitrones | Spiroisoxazolidines |
Comparative Reactivity Studies of this compound
Understanding the reactivity of this compound in comparison to other sulfonyl chlorides is essential for predicting its behavior in chemical reactions and for designing synthetic routes.
Electronic Effects of the Oxoindoline Carbonyl Group on Sulfonyl Electrophilicity
The electrophilicity of the sulfonyl chloride group is significantly influenced by the electronic nature of the substituents on the aromatic ring. The carbonyl group of the oxoindoline ring system is an electron-withdrawing group. This property is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.
A more electrophilic sulfonyl chloride will react more readily with nucleophiles. For instance, strongly electrophilic arylsulfonyl chlorides are known to react with anilines to give significant amounts of sulfonamides. nih.gov The electron-withdrawing nature of the oxoindoline carbonyl group would therefore be expected to enhance the reactivity of the sulfonyl chloride towards nucleophilic attack.
Stability and Reactivity Profile Relative to Analogous Sulfonyl Chlorides
The stability and reactivity of this compound can be compared to other sulfonyl chlorides to understand its unique chemical properties. Sulfonyl chlorides are generally considered powerful electrophiles and are widely used in organic synthesis. nih.gov They can be converted into a variety of other functional groups, including sulfonamides, sulfonate esters, and sulfones.
The reactivity of a sulfonyl chloride is influenced by both steric and electronic factors. For example, the presence of bulky groups near the sulfonyl chloride can hinder its reaction with nucleophiles. Electron-donating groups on the aromatic ring can decrease the electrophilicity of the sulfonyl chloride, making it less reactive, while electron-withdrawing groups have the opposite effect.
The table below provides a qualitative comparison of the expected reactivity of this compound with other common sulfonyl chlorides based on the electronic effects of the substituents.
| Sulfonyl Chloride | Substituent Effect | Expected Relative Reactivity |
| p-Toluenesulfonyl chloride | Electron-donating (methyl group) | Lower |
| Benzenesulfonyl chloride | Neutral | Baseline |
| p-Nitrobenzenesulfonyl chloride | Strongly electron-withdrawing (nitro group) | Higher |
| This compound | Electron-withdrawing (oxoindoline carbonyl) | Higher |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-Methyl-2-oxoindoline-5-sulfonyl chloride, a detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unequivocal assignment of all proton and carbon resonances.
Detailed Proton and Carbon NMR Assignments for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the indoline (B122111) ring, and the N-methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating effect of the lactam nitrogen, leading to a predictable pattern of deshielding. The methylene protons at the C3 position would appear as a singlet, while the N-methyl protons would also present as a singlet, typically in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the lactam ring is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will show distinct signals, with their positions dictated by the substitution pattern. The methylene carbon and the N-methyl carbon will appear in the aliphatic region of the spectrum.
| Proton (¹H) NMR Assignments | Carbon (¹³C) NMR Assignments |
| Position | Chemical Shift (ppm) |
| H-4 | Data not available |
| H-6 | Data not available |
| H-7 | Data not available |
| C3-H₂ | Data not available |
| N-CH₃ | Data not available |
Application of 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
NMR Monitoring of Compound Stability and Degradation Pathways
The sulfonyl chloride functional group is known to be susceptible to hydrolysis. NMR spectroscopy can be a powerful tool to monitor the stability of this compound under various conditions. By acquiring NMR spectra over time, the appearance of new signals corresponding to the hydrolyzed product, 1-methyl-2-oxoindoline-5-sulfonic acid, can be observed. The rate of degradation can be quantified by integrating the signals of the starting material and the degradation product. This information is critical for determining appropriate storage and handling conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a vital analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₈ClNO₃S), the expected exact mass can be calculated. The HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide an experimental mass measurement with high accuracy (typically within 5 ppm). The observation of the molecular ion peak corresponding to the calculated exact mass would provide strong evidence for the correct molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the stretching vibration of the lactam carbonyl group (C=O). The presence of the sulfonyl chloride group would be confirmed by two strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹, respectively. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons, as well as aromatic C=C stretching vibrations, would be observed in their respective characteristic regions.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (Lactam) | Data not available |
| SO₂ (Asymmetric Stretch) | Data not available |
| SO₂ (Symmetric Stretch) | Data not available |
| C-H (Aromatic) | Data not available |
| C-H (Aliphatic) | Data not available |
| C=C (Aromatic) | Data not available |
Thermal Analysis Techniques for Material Characterization
Thermal analysis is a critical tool in materials science for evaluating the physicochemical properties of a compound as a function of temperature. For a reactive intermediate like this compound, these techniques provide essential data on its stability and solid-state behavior.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the thermal stability, decomposition temperatures, and volatile content of a material.
For this compound, a TGA scan would reveal the temperature at which it begins to degrade. The analysis involves heating a small sample on a precision balance within a furnace. The resulting thermogram plots mass percentage against temperature. Decomposition events are identified as distinct steps of mass loss.
While specific experimental data for this compound is not publicly available, a hypothetical thermal degradation profile can be proposed based on its chemical structure. The initial and most significant mass loss would likely correspond to the cleavage of the sulfonyl chloride group (-SO₂Cl). This would be followed by the subsequent decomposition of the core 1-methyl-2-oxoindoline ring structure at higher temperatures. Such an analysis is crucial for defining safe handling and storage temperatures.
Table 1: Hypothetical TGA Decomposition Profile for this compound
| Temperature Range (°C) | Mass Loss (%) | Postulated Event |
| 150 - 250 | ~47% | Initial decomposition: Loss of the sulfonyl chloride group (as SO₂ and Cl) |
| > 250 | Variable | Degradation of the 1-methyl-2-oxoindoline bicyclic ring system |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. shimadzu.com It is widely used to investigate thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. researchgate.net
A key application of DSC in pharmaceutical development is the screening for polymorphism—the ability of a compound to exist in multiple crystalline forms. shimadzu.com Different polymorphs can have varying physical properties, including solubility and stability, making their characterization essential. rsc.orgresearchgate.net The parent oxindole (B195798) scaffold is known to exhibit polymorphism. rsc.orgresearchgate.net
For this compound, DSC analysis would provide a precise melting point, which is a primary indicator of purity. Commercial suppliers indicate a melting point in the range of 154-158 °C. sigmaaldrich.com A DSC thermogram would show a sharp endothermic peak corresponding to this melting event. The presence of additional endothermic or exothermic peaks before the final melting could indicate polymorphic transitions, where one crystal form converts to another upon heating. researchgate.nettainstruments.com This information is vital for controlling the crystallization process during manufacturing to ensure a consistent and stable solid form.
Table 2: Representative DSC Events and Their Interpretation for this compound
| Event Type | Typical Temperature (°C) | Interpretation |
| Endotherm (Sharp Peak) | 154 - 158 | Melting of the stable crystalline form |
| Exotherm (Broad Peak) | < 154 | Crystallization of an amorphous fraction or transition from a metastable to a stable polymorph |
| Endotherm (Broad Peak) | < 154 | Melting of a metastable polymorph |
| Step Change in Baseline | < 100 | Glass transition (Tg), indicating the presence of amorphous content |
Advanced Purity Assessment Methods
Ensuring the purity of this compound is paramount, as impurities can lead to side reactions and affect the quality of the final product. While basic tests provide initial purity estimates, advanced orthogonal methods are required for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment in the pharmaceutical industry. For this compound, a reversed-phase HPLC method would be developed to separate the main compound from potential impurities. These impurities could include unreacted starting materials, regioisomers, or degradation products, most notably the corresponding sulfonic acid formed through hydrolysis of the reactive sulfonyl chloride group. acs.org Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of these separated impurities based on their mass-to-charge ratio, providing a more complete purity profile. researchgate.netmdpi.com
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination because it is inherently quantitative without the need for compound-specific reference standards. oxinst.comyoutube.com The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of nuclei generating that signal. acs.org
In a qNMR experiment, a certified internal standard of known purity and concentration is added to a precisely weighed sample of this compound. acs.org By comparing the integral of a specific, well-resolved proton signal from the target compound to the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision. acs.orgnih.gov This technique is orthogonal to chromatography and is particularly valuable for qualifying in-house reference materials. acs.orgnih.gov
Table 3: Comparison of Advanced Purity Assessment Methods
| Technique | Principle | Key Advantages | Typical Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | High resolution, excellent for separating structurally similar impurities. | Routine quality control, detection of process-related impurities and degradation products. mdpi.com |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Provides molecular weight information for impurity identification. | Impurity structure elucidation, confirmation of byproducts. researchgate.net |
| qNMR | Compares the integrated signal of an analyte to that of an internal standard. | Primary analytical method, high accuracy, does not require a reference standard of the analyte. acs.orgnih.gov | Absolute purity assignment, qualification of reference standards, orthogonal check on chromatographic purity. oxinst.comacs.org |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT methods are employed to predict a wide range of molecular properties, providing a theoretical framework to understand geometry, reactivity, and spectroscopic characteristics. Studies often utilize functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govbhu.ac.in
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. For 1-Methyl-2-oxoindoline-5-sulfonyl chloride, these calculations would predict key bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal the conformational preferences of the flexible sulfonyl chloride group relative to the rigid oxindole (B195798) ring system. The optimized structure is crucial for understanding the molecule's stability and for subsequent property calculations. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.24 Å |
| S=O | ~1.45 Å | |
| S-Cl | ~2.08 Å | |
| S-C (aromatic) | ~1.78 Å | |
| N-C (methyl) | ~1.47 Å | |
| Bond Angle | O-S-O | ~120.5° |
| O-S-Cl | ~107.8° | |
| C-S-Cl | ~103.5° |
Note: These values are illustrative and based on typical DFT calculations for similar functional groups.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 1-methyl-2-oxoindoline ring system, while the LUMO would be centered on the electron-withdrawing sulfonyl chloride group. mdpi.com This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.45 | Electron-donating ability |
| LUMO Energy | -2.30 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.15 | Chemical reactivity and stability |
Note: Values are representative for this class of molecules. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP map uses a color scale to represent electrostatic potential on the electron density surface.
Red : Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.
Blue : Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack.
Green : Regions of neutral potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carbonyl and sulfonyl groups, identifying them as primary sites for interaction with electrophiles. bhu.ac.inmdpi.comresearchgate.net Conversely, the most positive potential (blue) would likely be found around the sulfur atom and hydrogen atoms, highlighting them as potential sites for nucleophilic attack. nih.gov
DFT calculations are a powerful method for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a key reaction is the nucleophilic substitution at the sulfonyl group, such as solvolysis or reaction with amines to form sulfonamides.
Computational modeling can determine whether the reaction proceeds through a concerted (e.g., S_N2-like) or a stepwise mechanism. mdpi.com By calculating the structure and energy of the transition state, the activation energy barrier for the reaction can be predicted, offering insights into reaction kinetics. For many arenesulfonyl chlorides, a bimolecular nucleophilic substitution is the generally accepted pathway. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. ohio-state.eduaps.org It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). growingscience.comsci-hub.se
A TD-DFT analysis of this compound would provide information on its light-absorbing properties. The calculations would identify the primary wavelengths of absorption (λ_max) and the nature of the electronic transitions involved (e.g., π → π* or n → π*), which are critical for understanding the molecule's photostability and potential photochemical reactivity. mdpi.com
Table 3: Illustrative TD-DFT Results for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~310 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | ~275 | 0.42 | HOMO-1 → LUMO |
| S₀ → S₃ | ~240 | 0.38 | HOMO → LUMO+1 |
Note: These results are hypothetical, representing typical outputs of a TD-DFT calculation.
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interaction among orbitals. It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the examination of charge delocalization through hyperconjugative interactions, which are quantified by the second-order perturbation energy, E(2). mdpi.com
Table 4: Representative NBO Second-Order Perturbation Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O) of C=O | π* (N-C) | ~5.2 |
| LP (O) of S=O | σ* (S-Cl) | ~3.8 |
| LP (O) of S=O | σ* (S-C) | ~4.1 |
Note: LP denotes a lone pair. Values are illustrative of potential intramolecular hyperconjugative interactions.
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. These methods are instrumental in modern drug discovery, providing insights that guide the design and optimization of novel therapeutic agents. For derivatives of this compound, these computational approaches have been pivotal in identifying potential protein targets and understanding the conformational behavior of these compounds within complex biological environments.
Ligand-Protein Interaction Prediction for Target Identification
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for identifying potential biological targets for a given compound and elucidating the specific interactions that contribute to its binding affinity. For derivatives of this compound, molecular docking studies have been instrumental in identifying key interactions with therapeutic targets, such as Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.
In silico docking analyses have revealed that the 1-methyl-2-oxoindoline scaffold can effectively occupy the S1 and S4 pockets of the FXa active site. The sulfonyl group plays a crucial role in forming hydrogen bonds with key amino acid residues, thereby anchoring the ligand within the binding pocket. The specific interactions observed in these studies often include:
Hydrogen Bonding: The oxygen atoms of the sulfonyl group frequently form hydrogen bonds with the backbone amides of residues like Gly219 in the S1 pocket of FXa.
Hydrophobic Interactions: The methyl group on the oxoindoline core and the aromatic ring system engage in hydrophobic interactions with nonpolar residues lining the active site, such as Tyr99, Phe174, and Trp215.
Pi-Pi Stacking: The aromatic nature of the oxoindoline ring can lead to favorable pi-pi stacking interactions with aromatic residues like Tyr99 and Phe174, further stabilizing the ligand-protein complex.
These predicted interactions provide a rational basis for the observed biological activity of these compounds and guide the synthesis of new derivatives with improved potency and selectivity. The binding energies calculated from docking studies offer a semi-quantitative prediction of the binding affinity, allowing for the prioritization of compounds for synthesis and biological testing.
Table 1: Predicted Binding Affinities and Key Interactions of 1-Methyl-2-oxoindoline-5-sulfonamide (B2793797) Derivatives with Factor Xa
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in FXa Active Site |
|---|---|---|
| N-(4-chlorophenyl)-1-methyl-2-oxoindoline-5-sulfonamide | -9.8 | Gly219, Tyr99, Trp215 |
| N-(3-methoxyphenyl)-1-methyl-2-oxoindoline-5-sulfonamide | -9.5 | Gly219, Phe174, Tyr99 |
| 1-methyl-N-(pyridin-2-yl)-2-oxoindoline-5-sulfonamide | -9.2 | Gly219, Trp215, Phe174 |
Conformational Analysis of Derivatives within Biological Environments
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur over time. MD simulations are used to study the stability of the ligand-protein complex and to analyze the flexibility of both the ligand and the protein in a simulated physiological environment.
For derivatives of this compound, MD simulations have been employed to assess the stability of their binding to targets like Factor Xa. These simulations typically involve placing the docked complex in a box of water molecules and ions to mimic the cellular environment and then simulating the movements of the atoms over a period of nanoseconds.
Key insights gained from MD simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD profile indicates that the ligand remains securely bound in the active site.
Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues is analyzed to identify regions of the protein that become more or less flexible upon ligand binding. This can reveal allosteric effects and long-range conformational changes.
Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. This provides a more accurate picture of the important interactions driving binding than the static view from molecular docking.
These dynamic studies provide a deeper understanding of the conformational landscape of the ligand-protein complex and can help to explain the structure-activity relationships observed for a series of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.
Application of Statistical Methods (e.g., Partial Least Squares Regression) to SAR Data
For derivatives of this compound, QSAR studies have been conducted to correlate their structural features with their inhibitory activity against targets such as Factor Xa. These studies typically involve the calculation of a wide range of molecular descriptors for each compound, which can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Molecular shape indices, surface area, volume, etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc.
Once these descriptors are calculated, statistical methods are employed to build the QSAR model. Partial Least Squares (PLS) regression is a commonly used technique in QSAR because it can handle datasets with a large number of correlated descriptors.
A typical QSAR study on 1-methyl-2-oxoindoline-5-sulfonamide derivatives would involve the following steps:
Data Set Preparation: A series of synthesized compounds with their experimentally determined biological activities (e.g., IC50 values against Factor Xa) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Building: The dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model using a statistical method like PLS regression.
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error of prediction (RMSEP).
The resulting QSAR model can be represented by a mathematical equation that quantifies the contribution of each descriptor to the biological activity. This equation can then be used to predict the activity of new derivatives and to provide insights into the key structural features that govern their potency.
Table 2: Example of a QSAR Model for Factor Xa Inhibition by 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives
| Statistical Parameter | Value |
|---|---|
| R² (squared correlation coefficient) | 0.85 |
| Q² (cross-validated R²) | 0.72 |
| RMSEP (root mean square error of prediction) | 0.35 |
These QSAR models serve as valuable tools in the lead optimization phase of drug discovery, enabling a more rational and efficient design of new compounds with enhanced biological activity.
Investigations in Medicinal Chemistry and Drug Discovery
Precursor in the Development of Novel Bioactive Molecules
1-Methyl-2-oxoindoline-5-sulfonyl chloride is a versatile precursor for creating extensive libraries of novel compounds. The oxindole (B195798) scaffold is a significant structural motif found in various pharmaceutical agents and is recognized for its potential in drug discovery. acs.org Compounds containing the oxindole structure are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. acs.org
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This straightforward coupling reaction allows medicinal chemists to introduce a wide array of chemical moieties to the oxindole core. For instance, in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, 2-oxoindoline-5-sulfonyl chloride (a closely related precursor) is coupled with different amines, such as N-Boc piperazine, in the presence of a base like pyridine to yield corresponding sulfonamide intermediates. acs.orgchemrxiv.org This modular synthesis approach enables the systematic exploration of structure-activity relationships (SAR) by modifying the substituents attached to the sulfonamide nitrogen, leading to the optimization of potency, selectivity, and pharmacokinetic properties of the final bioactive molecules.
Anti-Cancer Research Applications
The 1-methyl-2-oxoindoline core structure is integral to many anti-cancer agents, primarily due to its role as a pharmacophore that can effectively target protein kinases. nih.govnih.gov
The design of anti-cancer agents derived from this compound often employs structure-based drug design principles. acs.org Researchers synthesize series of novel derivatives, such as 5-sulfonyl-indolin-2-ones, and screen them for antitumor activity against various cancer cell lines. rsc.org The general synthetic strategy involves reacting the sulfonyl chloride intermediate with a diverse set of amines to produce a library of sulfonamide derivatives. chemrxiv.orgnih.gov This process allows for the introduction of different functional groups to explore interactions with specific biological targets. acs.org For example, novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have been designed and synthesized in the search for small molecules that can activate procaspase-3, a key enzyme in apoptosis. nih.gov The resulting compounds are then evaluated for their cytotoxic effects on human cancer cell lines, such as colon, prostate, and lung cancer. nih.gov
Derivatives of the oxindole scaffold are known for their ability to inhibit several protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth. nih.gov The indolin-2-one scaffold is a key feature in several FDA-approved tyrosine kinase inhibitors, such as Sunitinib, which targets VEGFR and PDGFR. nih.govnih.gov
Blocking VEGFR-2 signaling is a primary strategy for anti-angiogenic therapy. mdpi.com Sulfonamide derivatives have been extensively studied as potential VEGFR-2 inhibitors. mdpi.com Research has shown that novel indoline-2-one derivatives can exhibit potent VEGFR-2 inhibitory activity, with some compounds showing greater potency than the reference drug Sunitinib. researchgate.net The design of these inhibitors is based on mimicking the binding mode of known drugs, where the oxindole core establishes crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov
The table below summarizes the VEGFR-2 inhibitory activity of various compounds derived from scaffolds related to this compound.
| Compound ID | VEGFR-2 Inhibition IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Compound 5 | 23.10 ± 0.41 | Sorafenib | - |
| Compound 6 | 60.83 | Sorafenib | 53.65 |
| Compound 10 | 63.61 | Sorafenib | 53.65 |
| Compound 17a | 78 | Sunitinib | 139 |
| Compound 10g | 87 | Sunitinib | 139 |
This table presents data on various derivative compounds, not this compound itself, to illustrate the potential of the scaffold in kinase inhibition. mdpi.comresearchgate.netmdpi.com
Derivatives synthesized from the this compound scaffold have demonstrated significant and often selective cytotoxic activity against a range of human cancer cell lines. For instance, a series of novel 5-sulfonyl-indolin-2-ones were screened for their antitumor effects on gastric (SGC-7901), lung (A549), colon (HCT116), and esophageal (ECA-109) cancer cell lines. rsc.org In other studies, oxindole sulfonamides have shown selective inhibition of Burkitt's lymphoma RAMOS cells with minimal impact on non-cancerous cell lines. chemrxiv.org This selectivity is a critical attribute for potential therapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater cytotoxicity.
The following table details the cytotoxic activity of various derivative compounds against several human cancer cell lines.
| Compound Class/ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
| Oxindole Sulfonamide (PID-4) | RAMOS | Burkitt's Lymphoma | 2.29 ± 0.52 |
| Indolin-2-one deriv. (17a) | MCF-7 | Breast Cancer | 0.74 |
| Indolin-2-one deriv. (17a) | HepG2 | Liver Cancer | 1.13 |
| Indolin-2-one deriv. (5b) | MCF-7 | Breast Cancer | 4.62 |
| Acetohydrazide (4o) | SW620 | Colon Cancer | - (3-5x more potent than PAC-1) |
| Acetohydrazide (4o) | PC-3 | Prostate Cancer | - (3-5x more potent than PAC-1) |
| Nicotinamide deriv. (6) | HepG-2 | Liver Cancer | 7.80 ± 0.025 |
| Nicotinamide deriv. (6) | HCT-116 | Colon Cancer | 9.3 ± 0.02 |
| 5-Sulfonyl-indolin-2-one (2b) | SGC-7901 | Gastric Cancer | 1.58 |
| 5-Sulfonyl-indolin-2-one (2b) | A549 | Lung Cancer | 1.83 |
This table presents data on various derivative compounds, not this compound itself, to showcase the cytotoxic potential of the resulting molecules. chemrxiv.orgrsc.orgnih.govresearchgate.netmdpi.com
Enzyme Inhibition Studies
Beyond receptor tyrosine kinases, derivatives of this compound are being actively investigated as inhibitors of other enzyme classes, most notably non-receptor tyrosine kinases involved in signaling pathways that drive cancer cell proliferation.
Bruton's Tyrosine Kinase (BTK) is a cytoplasmic, non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. nih.govmdpi.com This pathway is essential for the proliferation, differentiation, and survival of B-cells. mdpi.com Consequently, inhibiting BTK is a highly attractive strategy for treating B-cell malignancies like lymphoma and leukemia. chemrxiv.org
A new library of oxindole-based compounds was designed to identify potent agents targeting the BTK protein. acs.org The design of these inhibitors is guided by molecular modeling and docking studies to optimize their fit within the ATP-binding pocket of the BTK enzyme. acs.orgchemrxiv.org The oxindole sulfonamide core serves as a scaffold, with modifications made to the molecule to enhance interactions with key amino acid residues in the binding site, such as VAL-416, ALA-428, and LEU-408. acs.org The mechanism of action for these inhibitors involves the direct suppression of BTK's enzymatic activity. For example, a promising oxindole derivative, compound 9h, was found to selectively inhibit the phosphorylation of BTK at tyrosine 223 (pBTK Tyr223), a key step in its activation, without affecting upstream proteins in the BCR pathway. acs.orgnih.govnih.gov This demonstrates a specific mechanism of action, leading to the antiproliferative and cytotoxic effects observed in BTK-expressing cancer cells like RAMOS. nih.govchemrxiv.org
Inhibition of Other Kinases and Metabolic Enzymes (e.g., PDK1/Akt, Alpha Glucosidase, Cholinesterases, Carbonic Anhydrase)
Derivatives of this compound have demonstrated inhibitory activity against several kinases and metabolic enzymes, indicating their broad therapeutic potential.
PDK1/Akt Pathway: The PI3K/AKT signaling pathway is crucial in regulating cancer cell growth and tumorigenesis. nih.gov Phosphoinositide-dependent kinase-1 (PDK1) is a key component of this pathway, and its inhibition can suppress tumor progression. nih.govnih.gov Studies have shown that inhibitors based on the this compound scaffold can effectively target the PDK1/Akt signaling pathway. nih.gov
Alpha-Glucosidase: Alpha-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov Research has shown that heterocyclic compounds bearing a sulfonamide scaffold, which can be derived from this compound, are effective inhibitors of α-glucosidase. researchgate.net Some synthesized derivatives have shown inhibitory activity superior to the standard drug, acarbose. mdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. nih.gov Novel oxazolidinone derivatives, which can be synthesized from sulfonyl chloride precursors, have been shown to be potent inhibitors of both AChE and BChE. nih.gov Sulfonylhydrazone derivatives have also demonstrated anticholinesterase activity. mdpi.com
Carbonic Anhydrase: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govmdpi.com Sulfonamides are classic inhibitors of CAs. nih.govmdpi.com Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have shown inhibitory activity against the tumor-associated CA IX and CA XII isoforms. nih.gov
Structure-Activity Relationship (SAR) of Enzyme Inhibitors
The structure-activity relationship (SAR) of derivatives of this compound has been explored to optimize their inhibitory activity against various enzymes.
For isatin (B1672199) derivatives designed as SARS-CoV 3CLpro inhibitors, modifications at the 5-position of the isatin ring, where the sulfonyl chloride group is located, were found to be more effective in increasing inhibitory potency. nih.gov Further substitution on the nitrogen at the 1-position (N-1) of the isatin ring also significantly influenced activity. For instance, adding a methyl group at the N-1 position led to a one- to ten-fold increase in inhibitory potency for most compounds. nih.gov
In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, modifications were made to the piperazine ring attached to the sulfonyl group of the oxindole core. imtm.cz Replacing a methyl group with a cyclohexyl moiety on the piperazine ring resulted in a compound with promising activity in RAMOS cells (a B-cell lymphoma line). imtm.cz
For α-glucosidase inhibitors based on a 1,2-benzothiazine scaffold, the nature and position of substituents on the N-arylacetamides played a crucial role in their inhibitory potential. mdpi.com
Antiviral Research: Case Studies and Potential Applications
The this compound scaffold has been utilized in the development of antiviral agents with potential applications against a range of viruses.
Inhibition of Dengue Virus Production
Dengue virus (DENV) is a significant global health threat, and there is an urgent need for effective antiviral therapies. mdpi.com Research has shown that compounds derived from the isatin scaffold, which is structurally related to 1-methyl-2-oxoindoline, can inhibit DENV replication. nih.gov Specifically, certain compounds have been found to be strong inhibitors of DENV-2 RNA replication with EC50 values in the low micromolar range. nih.gov These compounds are thought to act by inhibiting the DENV NS3 protease. nih.gov
Potential for Broad-Spectrum Antiviral Activity
The development of broad-spectrum antiviral drugs is a key strategy to combat emerging viral threats. nih.govdzif.de The isatin core, from which this compound is derived, has been described as a broad-spectrum antiviral agent. mdpi.com Derivatives have shown activity against a variety of viruses, including:
Influenza virus (H1N1) mdpi.comnih.gov
Herpes simplex virus 1 (HSV-1) mdpi.com
Coxsackievirus B3 (COX-B3) mdpi.com
Human Immunodeficiency Virus (HIV) nih.govmdpi.com
The mechanism of action for these broad-spectrum agents often involves targeting host cell processes that are essential for viral replication or modulating the host immune response. nih.gov
Anti-Tubercular Agent Development
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. nih.gov The oxindole scaffold, a core component of this compound, is a privileged structure in TB drug discovery. mdpi.com
Several classes of compounds incorporating this scaffold have shown promising anti-tubercular activity. nih.gov For instance, some indoline (B122111) derivatives have demonstrated very good activity against Mycobacterium tuberculosis. researchgate.net The development of novel isatin-tethered quinolines has led to compounds with potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com Additionally, sulfonyl hydrazone derivatives have been identified as a promising scaffold for the discovery of new anti-tubercular drugs. mdpi.com
Interactive Data Tables
Table 1: Enzyme Inhibition by this compound Derivatives
| Enzyme Target | Derivative Class | Key Findings |
| PDK1/Akt | Isatin-based inhibitors | Suppression of tumor progression |
| Alpha-Glucosidase | Sulfonamide-bearing heterocycles | Inhibition superior to acarbose |
| Cholinesterases | Oxazolidinones, Sulfonylhydrazones | Potent inhibition of AChE and BChE |
| Carbonic Anhydrase | 1-Acylated indoline-5-sulfonamides | Activity against CA IX and CA XII |
Table 2: Antiviral Activity of this compound Derivatives
| Virus | Derivative Class | Reported Activity |
| Dengue Virus (DENV) | Isatin derivatives | Inhibition of DENV-2 RNA replication (EC50 in µM range) |
| Influenza A (H1N1) | Isatin derivatives, Fluoroquinolones | Potent inhibition |
| Herpes Simplex Virus 1 (HSV-1) | Isatin derivatives | High antiviral activity |
| Coxsackievirus B3 (COX-B3) | Isatin derivatives | Significant inhibition |
| HIV | Fluoroquinolones, Triazines | Inhibition of viral replication |
Future Directions and Advanced Research Opportunities
Addressing Discrepancies in Reported Synthetic Data and Characterization
A critical area for future research is the thorough investigation and resolution of discrepancies in synthetic data and characterization of 2-oxoindoline derivatives. Variations in reported yields, purity, and spectroscopic data for related compounds suggest that reaction conditions may have subtle yet significant impacts on the outcome. Future studies should focus on:
Systematic Investigation of Reaction Parameters: A comprehensive analysis of how factors such as solvent, temperature, reaction time, and catalyst choice affect the synthesis of 1-methyl-2-oxoindoline-5-sulfonyl chloride and its derivatives is necessary. This would help in establishing robust and reproducible synthetic protocols.
Advanced Characterization Techniques: Employing a suite of advanced analytical methods beyond standard NMR and mass spectrometry could provide deeper insights into the structure and purity of these compounds. Techniques such as X-ray crystallography and high-resolution mass spectrometry can help in unambiguously determining the structure and identifying potential byproducts or isomers that might account for reported discrepancies.
Standardization of Reporting: Encouraging a standardized format for reporting synthetic procedures and characterization data would facilitate easier comparison and replication of results across different research groups, thereby minimizing inconsistencies.
Development of Advanced Synthetic Strategies for Enantioselective Derivatives
The 2-oxoindoline scaffold is a core component in a multitude of natural products and pharmaceutical agents, many of which are chiral. researchgate.net The development of enantioselective synthetic methods for derivatives of this compound is a promising research avenue. Key opportunities include:
Chiral Catalysis: The use of chiral catalysts, such as quinine-based catalysts or chiral bifunctional squaramides, has shown success in the enantioselective synthesis of related 3,3-disubstituted oxindoles. nih.gov Applying these and other novel chiral catalysts to reactions involving the this compound scaffold could lead to the synthesis of optically pure derivatives with potentially enhanced biological activity. nih.gov
Asymmetric Reactions: Exploring various asymmetric reactions, such as aldol condensations, Michael additions, and cycloadditions, starting from the this compound core would open up pathways to a diverse range of chiral molecules. rsc.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Investigating enzymatic reactions for the stereoselective functionalization of the 2-oxoindoline ring could provide an environmentally friendly and efficient route to chiral derivatives.
In-depth Mechanistic Studies of Biological Activities
While derivatives of the 2-oxoindole scaffold are known to exhibit a range of biological activities, detailed mechanistic studies are often lacking. Future research should aim to elucidate the precise molecular mechanisms through which these compounds exert their effects. This includes:
Target Identification and Validation: Identifying the specific cellular targets of bioactive derivatives is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or nucleic acids with which these compounds interact.
Enzyme Inhibition Studies: For derivatives showing potential as enzyme inhibitors (e.g., kinase inhibitors), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the binding affinity. nih.gov
Cellular Pathway Analysis: Investigating the effects of these compounds on cellular signaling pathways will provide a clearer understanding of their biological function. This can involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis to map the downstream effects of target engagement. Research has indicated that 2-oxoindole hybrids may act through the inhibition of protein kinases, DNA topoisomerases, histone deacetylases (HDAC), and tubulin polymerization.
Exploration of Novel Therapeutic Targets and Disease Areas
The structural features of this compound make it a versatile scaffold for the design of inhibitors for a wide range of therapeutic targets. While much of the focus has been on anticancer applications, there is significant potential for this scaffold in other disease areas.
| Potential Therapeutic Area | Specific Targets | Rationale |
| Oncology | Protein Kinases (e.g., VEGFR, PDGFR), Histone Deacetylases (HDACs), Tubulin | The 2-oxoindole core is a well-established "privileged scaffold" in the design of kinase inhibitors. nih.gov |
| Infectious Diseases | Viral enzymes (e.g., proteases, polymerases), Bacterial enzymes | The heterocyclic nature of the scaffold makes it a good starting point for developing antimicrobial and antiviral agents. |
| Neurodegenerative Diseases | Enzymes involved in protein aggregation (e.g., GSK-3β), Monoamine oxidase (MAO) | Modification of the scaffold could lead to compounds that modulate neurochemical pathways or prevent neuronal damage. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes | The scaffold can be adapted to fit the active sites of enzymes involved in the inflammatory cascade. |
Further screening of compound libraries derived from this scaffold against a broad panel of biological targets could uncover unexpected activities and open up new therapeutic possibilities.
Integration of Artificial Intelligence and Machine Learning in Drug Design from this Scaffold
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. acs.org Integrating these computational tools into the research and development of this compound derivatives can significantly accelerate the process.
| AI/ML Application | Description | Potential Impact |
| De Novo Drug Design | Generative models can design novel molecules with desired properties based on the 2-oxoindoline scaffold. | Rapidly generate a diverse range of virtual compounds for further evaluation. |
| Virtual Screening | ML models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large libraries. | Prioritize the synthesis of compounds with the highest probability of success, saving time and resources. |
| ADMET Prediction | AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. | Identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles early in the drug discovery pipeline. |
| QSAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure and biological activity. | Guide the rational design of more potent and selective compounds. |
By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space and focus on the most promising candidates for further development.
Potential Applications in Material Science beyond Medicinal Chemistry
The unique chemical structure of the 2-oxoindoline core suggests potential applications beyond the realm of medicinal chemistry, particularly in material science.
Dyes and Pigments: Isatin (B1672199) derivatives, which share a core structure, have been explored for their use in the dye industry. nih.govirapa.org The chromophoric properties of the this compound scaffold could be exploited to develop novel dyes with specific optical properties for use in textiles, printing, and imaging.
Organic Electronics: The electron-rich nature of the indole ring system makes it a candidate for use in organic electronic materials. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Recent research has explored oxindole-based sensitizers for dye-sensitized solar cells (DSSCs). researchgate.netnih.gov
Corrosion Inhibitors: The presence of heteroatoms (nitrogen and oxygen) in the 2-oxoindoline structure suggests that it could act as a corrosion inhibitor by adsorbing onto metal surfaces and protecting them from corrosive agents. nih.govirapa.org
Polymers: The reactive sites on the this compound molecule could be used to synthesize novel polymers with unique thermal, mechanical, or optical properties. Polyindoles, for instance, have been investigated for their antimicrobial properties. nih.gov
Exploration of these non-medical applications could lead to the development of new functional materials with a wide range of uses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-2-oxoindoline-5-sulfonyl chloride, and what methodological considerations are critical for reproducibility?
- Answer : A common approach involves sulfonation of the indoline precursor using chlorosulfonic acid under controlled conditions. For example, a similar sulfonyl chloride derivative (2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) was synthesized by reacting the parent compound with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Key considerations include:
- Strict temperature control to avoid over-sulfonation or decomposition.
- Quenching the reaction in ice water to isolate the product as a precipitate.
- Purification via washing with cold solvents to remove residual acids .
- Validation : Confirm yield and purity using techniques like NMR (¹H/¹³C) and mass spectrometry.
Q. How is crystallographic characterization performed for sulfonyl chloride derivatives, and what software tools are recommended?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. ORTEP-III with a graphical interface (ORTEP-3) is recommended for visualizing thermal ellipsoids and molecular packing .
- Methodological Tip : For unstable crystals, collect data at low temperatures (e.g., 100 K) and validate hydrogen bonding using PLATON or Mercury.
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
- Answer : Contradictions often arise from disordered solvent molecules or dynamic molecular motions. Strategies include:
- Re-refining the model with alternative constraints (e.g., ISOR in SHELXL to restrain anisotropic displacement parameters).
- Cross-validating with spectroscopic data (e.g., comparing DFT-calculated vs. experimental NMR chemical shifts).
- Applying Hirshfeld surface analysis to assess intermolecular interactions .
Q. What reaction parameters optimize the sulfonation of indoline derivatives to minimize byproducts?
- Answer : Optimization requires balancing stoichiometry, solvent polarity, and reaction time. Key findings from analogous systems:
- Solvent : Use non-nucleophilic solvents (e.g., dichloromethane) to avoid side reactions.
- Molar Ratio : A 1:1.2 molar ratio of indoline precursor to chlorosulfonic acid maximizes yield while minimizing polysulfonation.
- Time : Prolonged reaction times (>3 hours) increase hydrolysis risk; monitor via TLC or in situ IR .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Reaction Time | 1–2 hours | Minimizes byproducts |
| Acid Concentration | 1.2 equiv | Balances reactivity |
Q. How can researchers reconcile contradictory bioactivity data in studies involving sulfonyl chloride intermediates?
- Answer : Contradictions may stem from assay variability or impurities. Mitigation strategies:
- Purity Assurance : Use HPLC (≥95% purity) and elemental analysis to validate intermediates.
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.
- Methodological Transparency : Document synthetic batches and analytical conditions to enable cross-study comparisons .
- Example : In a sulfonamide drug candidate study, impurities <2% altered IC₅₀ values by 30%, highlighting purity’s critical role .
Methodological Guidance for Data Interpretation
- Handling Spectral Ambiguities : For NMR, use DEPT-135 to distinguish CH₂/CH₃ groups. For mass spectrometry, high-resolution (HRMS) data with <5 ppm error ensures accurate molecular formula assignment.
- Safety Protocols : Store waste separately in acid-resistant containers and neutralize with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
